molecular formula C10H9F3 B157394 3-[(3-Trifluoromethyl)phenyl]-1-propene CAS No. 1813-96-3

3-[(3-Trifluoromethyl)phenyl]-1-propene

Cat. No. B157394
CAS RN: 1813-96-3
M. Wt: 186.17 g/mol
InChI Key: HDLGZDRIUUSZOM-UHFFFAOYSA-N
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Description

3-[(3-Trifluoromethyl)phenyl]-1-propene is an organofluorine compound . It is a colorless oil with a molecular weight of 186.18 . The IUPAC name for this compound is 1-allyl-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of 3-[(3-Trifluoromethyl)phenyl]-1-propene consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms . The InChI code for this compound is 1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 . This compound is a member of propan-1-ols .


Physical And Chemical Properties Analysis

3-[(3-Trifluoromethyl)phenyl]-1-propene is a colorless oil . It has a molecular weight of 186.18 . The compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development involve designing and synthesizing compounds with therapeutic potential.

Application Summary

Researchers have explored 3-[(3-Trifluoromethyl)phenyl]-1-propene as a structural motif for developing novel nonsteroidal progesterone receptor (PR) antagonists. The trifluoromethylphenyl group serves as a pharmacophore, mimicking the action of natural ligands and influencing PR activity .

Experimental Procedures

  • Synthesis : Chemists synthesize the compound using appropriate methods. For example, the Rieke method can be employed to prepare 3-[(3-Trifluoromethyl)phenyl]-1-propene .

Results and Outcomes

The compound’s PR antagonist activity is evaluated through in vitro and in vivo assays. Quantitative data on binding affinity, cellular responses, and potential side effects are collected. Promising compounds may advance to preclinical studies and clinical trials.

Calcimimetic Drug Design

Specific Scientific Field

Calcimimetics are drugs that modulate calcium-sensing receptors (CaSR) and find applications in treating hyperparathyroidism and related disorders.

3-[(3-Trifluoromethyl)phenyl]-1-propene

derivatives have been investigated as potential calcimimetics. By allosterically activating CaSR, these compounds mimic the effects of calcium on tissues, regulating parathyroid hormone secretion and calcium homeostasis .

Experimental Procedures

properties

IUPAC Name

1-prop-2-enyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLGZDRIUUSZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453805
Record name AGN-PC-0NF9OS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Trifluoromethyl)phenyl]-1-propene

CAS RN

1813-96-3
Record name AGN-PC-0NF9OS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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